ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate
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Overview
Description
Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate typically involves the esterification of 3-aminobenzoic acid with ethanol in the presence of an acid catalyst . The reaction conditions usually require heating under reflux to drive the reaction to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 3-aminobenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: 3-aminobenzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other commercial products.
Mechanism of Action
The mechanism of action of ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a similar structure but lacking the amino and dimethylbutanoyl groups.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.
Ethyl 3-aminobenzoate: Similar structure but without the dimethylbutanoyl group.
Uniqueness
Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate is unique due to the presence of the amino and dimethylbutanoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate |
InChI |
InChI=1S/C15H22N2O3/c1-5-20-14(19)10-7-6-8-11(9-10)17-13(18)12(16)15(2,3)4/h6-9,12H,5,16H2,1-4H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
SYGMPLWVLSPREV-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)[C@H](C(C)(C)C)N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C(C)(C)C)N |
Origin of Product |
United States |
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